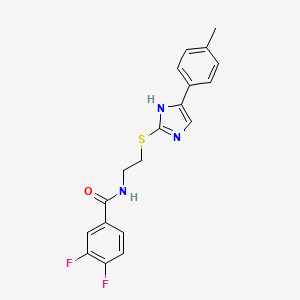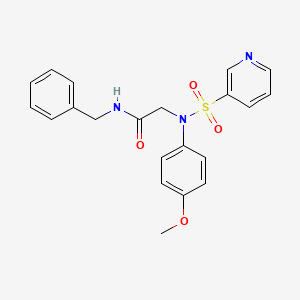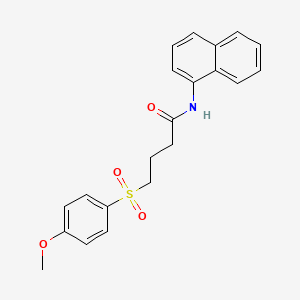
3-Chloro-6-(2-fluorobenzyl)pyridazine
Descripción general
Descripción
3-Chloro-6-(2-fluorobenzyl)pyridazine is a chemical compound with the empirical formula C11H8ClFN2 and a molecular weight of 222.65 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is FC1=C(C=CC=C1)CC(N=N2)=CC=C2Cl . This provides a textual representation of the compound’s structure.Aplicaciones Científicas De Investigación
Chemical Sensing and Detection : 3-Chloro-6-(2-fluorobenzyl)pyridazine derivatives have been studied for their ability to function as selective fluorescent ligands. For instance, 6-chloro-N′-(2-hydroxybenzylidene)pyridazine-3-carbohydrazide (CPCH), a compound with a 6-chloro-pyridazine moiety, demonstrated selective fluorescence in the presence of aluminum ions at weakly acidic pH values, indicating potential applications in chemical sensing and detection (Ichiba et al., 2015).
Material Synthesis and Properties : The synthesis and properties of aromatic poly(ether ketone pyridazine)s, which include pyridazine derivatives, have been explored. These materials displayed good thermal stability and flexibility, suggesting their utility in high-performance polymer applications (Mercer, 1993).
Agricultural and Herbicidal Research : Pyridazine derivatives, including those with a 3-chloro-6-phenoxypyridazine structure, have been synthesized for evaluating their herbicidal activity. Certain derivatives showed effectiveness in pre-emergence tests on radish and millet, indicating their potential as herbicides (Tamura & Jojima, 1963).
Corrosion Inhibition : Pyridazine derivatives have been investigated for their role in inhibiting the corrosion of mild steel in acidic environments. The study found that these compounds, including 6-chloropyridazine derivatives, act as mixed-type inhibitors and can effectively protect mild steel, demonstrating their potential application in corrosion prevention (Mashuga, Olasunkanmi, & Ebenso, 2017).
Pharmaceutical Research and Drug Design : Pyridazine derivatives, structurally related to 3-Chloro-6-(2-fluorobenzyl)pyridazine, have been synthesized and studied for their pharmaceutical properties, including potential anti-tumor and anti-inflammatory activities. These compounds have been characterized by various analytical techniques, and their biological activities have been explored through different theoretical and experimental studies (Sallam et al., 2021).
Propiedades
IUPAC Name |
3-chloro-6-[(2-fluorophenyl)methyl]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-11-6-5-9(14-15-11)7-8-3-1-2-4-10(8)13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSUDJFZOPVUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2-fluorobenzyl)pyridazine | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)

![3-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2570813.png)
![3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2570815.png)

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/no-structure.png)
![7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2570823.png)
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570825.png)




![4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2570833.png)